1-(4-硝基苯基)哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Nitrophenyl)piperidine-2-carboxylic acid" is a chemical entity that can be associated with a family of compounds that include piperidine derivatives with a nitrophenyl group. The papers provided discuss various piperidine derivatives and their complexes, which can give insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives is described in several papers. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray diffraction and theoretical calculations. For example, the crystal and molecular structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol has been solved by X-ray diffraction, revealing details about the hydrogen bonding and the crystal lattice . Similarly, the structure of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated, providing insights into the hydrogen-bonded-ion-pair complex observed in the crystalline state . These studies can inform the analysis of the molecular structure of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid by analogy.

Chemical Reactions Analysis

The reactivity of piperidine derivatives with nitrophenyl groups can be complex. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to a final product via intermediate steps, and the reaction is influenced by the nature of the solvent and the type of amine . This suggests that 1-(4-Nitrophenyl)piperidine-2-carboxylic acid may also undergo complex reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from spectroscopic studies and theoretical calculations. For example, the spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol provide information on the vibrational spectra and potential energy distribution . Additionally, the synthesis and pharmacological activity of stereoisomers of a piperidine derivative show that the physical properties, such as solubility and crystallization behavior, can significantly affect the biological activity . These findings can be relevant when considering the properties of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid.

科学研究应用

Application in the Synthesis of Apixaban

- Summary of the Application: “1-(4-Nitrophenyl)piperidine-2-carboxylic acid” is used in the synthesis of Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Apixaban is marketed by Bristol-Myers Squibb under the trade name Eliquis .

- Methods of Application or Experimental Procedures: The synthesis process starts from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .

- Results or Outcomes: The process results in the preparation of the key intermediate of Apixaban . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .

Application in the Synthesis of Various Piperidine Derivatives

- Summary of the Application: Piperidines, including “1-(4-Nitrophenyl)piperidine-2-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in the Synthesis of Pyrrolidine Derivatives

- Summary of the Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

- Methods of Application or Experimental Procedures: The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in the Synthesis of Various Piperidine Derivatives

- Summary of the Application: Piperidines, including “1-(4-Nitrophenyl)piperidine-2-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in the Synthesis of Pyrrolidine Derivatives

- Summary of the Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

- Methods of Application or Experimental Procedures: The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

While specific future directions for “1-(4-Nitrophenyl)piperidine-2-carboxylic acid” were not found, it’s worth noting that piperidine derivatives are being extensively studied for their potential therapeutic applications. This suggests that “1-(4-Nitrophenyl)piperidine-2-carboxylic acid” and similar compounds may have promising future applications in drug discovery .

属性

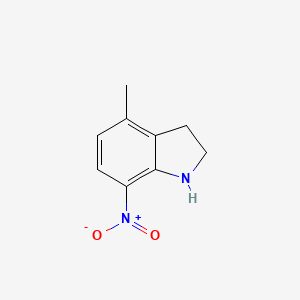

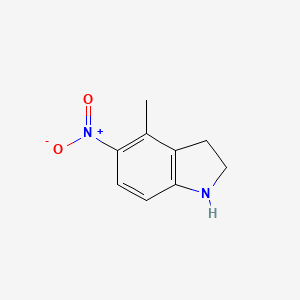

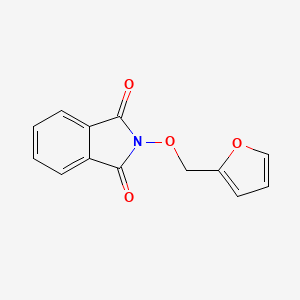

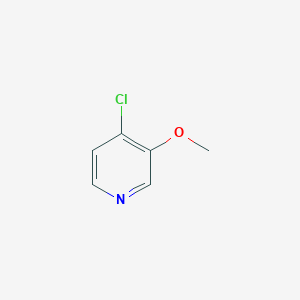

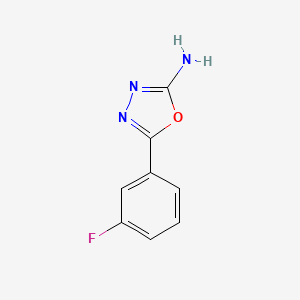

IUPAC Name |

1-(4-nitrophenyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)11-3-1-2-8-13(11)9-4-6-10(7-5-9)14(17)18/h4-7,11H,1-3,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPOGQYQMNRCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。